1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in several papers. For instance, soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine and aromatic dianhydrides, indicating the importance of fluorinated intermediates in polymer chemistry . Another paper describes the synthesis of a novel fluorinated diamine monomer through nucleophilic substitution and catalytic reduction, which is a common strategy in the synthesis of fluorinated aromatic compounds . These methods could potentially be adapted for the synthesis of "1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be complex, as seen in the crystal and molecular structure determination of a fluorinated trinitrobenzene derivative . The study of such structures often involves X-ray crystallography to elucidate the arrangement of atoms and the geometry around the fluorinated centers. This information is crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, a glucose-based C2-glyco-conjugate has been synthesized and shown to selectively recognize aromatic amino acids through switch-on fluorescence behavior . This demonstrates the potential for fluorinated aromatic compounds to be used in sensing applications. Additionally, the synthesis of optically pure α-aryl amino acids via enantioselective substitution on fluorobenzene derivatives highlights the reactivity of such compounds in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often remarkable. The polyimide films synthesized from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties make them suitable for high-performance materials in various applications. The solubility and color intensity of these polymers are also influenced by the presence of fluorinated groups, which can be an important consideration in material design.
Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorobenzene derivatives, such as 1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their ability to serve as non-coordinating solvents or readily displaced ligands due to the presence of fluorine substituents makes them valuable in this field. The characteristics of these compounds enable the development of well-defined complexes and facilitate reactions involving C-H and C-F bond activation, offering new avenues for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Photophysics and Material Science
Studies on compounds structurally related to this compound, such as 1,4-diethynyl-2-fluorobenzene, have provided insights into the effects of chromophore aggregation and planarization on the photophysical properties of materials. These studies are crucial for the development of materials with specific optical and electronic properties, influencing the fields of photovoltaics, organic electronics, and sensor technologies (Levitus et al., 2001).
Synthesis of Antineoplastic Agents
The methodology involving fluorobenzene derivatives is applicable in the synthesis of antineoplastic agents. For instance, derivatives have been utilized as intermediates in the synthesis of complex molecules with potential cancer-inhibiting properties. This underscores the importance of such compounds in medicinal chemistry and drug development processes (Pettit et al., 2003).
Safety and Hazards
The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
O-[(3-fluorophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKLAPGVHYYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631266 | |
Record name | O-[(3-Fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51572-90-8 | |
Record name | Hydroxylamine, O-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51572-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(3-Fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51572-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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